molecular formula C8H14O2 B12863412 rel-(3R,4R)-3,4-Dimethylhex-5-enoic acid

rel-(3R,4R)-3,4-Dimethylhex-5-enoic acid

Katalognummer: B12863412
Molekulargewicht: 142.20 g/mol
InChI-Schlüssel: HSWOCYGJDGZZIZ-RNFRBKRXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rel-(3R,4R)-3,4-Dimethylhex-5-enoic acid: is an organic compound with a unique structure characterized by the presence of two methyl groups and a double bond within a hexanoic acid framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R,4R)-3,4-Dimethylhex-5-enoic acid can be achieved through several methods. One common approach involves the use of microwave-induced enantiospecific synthesis. This method utilizes the Staudinger cycloaddition reaction, which involves the reaction of polyaromatic imines with bicyclic compounds under microwave conditions . The reaction conditions typically include the use of a tertiary base and activated acids to achieve high enantioselectivity.

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems. These systems enable the efficient and sustainable synthesis of the compound by allowing precise control over reaction conditions and minimizing waste .

Analyse Chemischer Reaktionen

Types of Reactions: rel-(3R,4R)-3,4-Dimethylhex-5-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the double bond and carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the double bond to form diols or carboxylic acids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the carboxylic acid group to an alcohol.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) to introduce halogen atoms at specific positions on the molecule.

Major Products Formed: The major products formed from these reactions include diols, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

rel-(3R,4R)-3,4-Dimethylhex-5-enoic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of rel-(3R,4R)-3,4-Dimethylhex-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

  • rel-(3R,4R)-4-methoxypyrrolidin-3-amine
  • rel-(3R,4R)-tetrahydrothiophene-3,4-diyl diacetate
  • rel-(3R,4R)-1-methylpyrrolidine-3,4-dicarboxylic acid

Comparison: Compared to these similar compounds, rel-(3R,4R)-3,4-Dimethylhex-5-enoic acid is unique due to its specific structural features, such as the presence of two methyl groups and a double bond within a hexanoic acid framework.

Eigenschaften

Molekularformel

C8H14O2

Molekulargewicht

142.20 g/mol

IUPAC-Name

(3R,4R)-3,4-dimethylhex-5-enoic acid

InChI

InChI=1S/C8H14O2/c1-4-6(2)7(3)5-8(9)10/h4,6-7H,1,5H2,2-3H3,(H,9,10)/t6-,7-/m1/s1

InChI-Schlüssel

HSWOCYGJDGZZIZ-RNFRBKRXSA-N

Isomerische SMILES

C[C@H](CC(=O)O)[C@H](C)C=C

Kanonische SMILES

CC(CC(=O)O)C(C)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.